3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one dihydrochloride
Descripción
Propiedades
IUPAC Name |
3,3-dimethyl-1-piperazin-1-ylbutan-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-10(2,3)9(13)8-12-6-4-11-5-7-12;;/h11H,4-8H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJQCFOIZCTBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CCNCC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one dihydrochloride typically involves the reaction of 3,3-dimethylbutan-2-one with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the dihydrochloride salt .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced derivatives.
Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in the study of biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
To contextualize the properties and applications of “3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one dihydrochloride,” a comparative analysis with structurally or functionally related compounds is provided below.
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Differences and Functional Groups
- Piperazine Derivatives :
- The target compound and Levocetirizine dihydrochloride share a piperazine ring but differ in substituents. Levocetirizine’s piperazine is linked to a bulky chlorophenylbenzyl group and an ethoxyacetic acid chain, enhancing its affinity for histamine H₁ receptors . In contrast, the simpler dimethylbutanone group in the target compound likely limits its receptor specificity.
Dihydrochloride Salts : Both compounds utilize dihydrochloride salts to improve water solubility, a common strategy in pharmaceuticals to enhance bioavailability .
- Triadimefon :
- Shares the 3,3-dimethylbutan-2-one backbone but replaces the piperazine with a 1,2,4-triazole ring and 4-chlorophenoxy group. The triazole moiety confers antifungal activity by inhibiting ergosterol synthesis in fungi .
Conformational Flexibility The puckering of the piperazine ring (governed by Cremer-Pople parameters) influences binding interactions. Levocetirizine’s bulky substituents restrict ring flexibility, favoring a planar conformation for optimal receptor binding .
Triadimefon: Widely used in agriculture, highlighting the role of ketone-triazole hybrids in antifungal applications . Target Compound: Discontinued status suggests insufficient efficacy or stability in preclinical studies, underscoring the importance of substituent optimization in drug design .
Table 2: Pharmacological and Physicochemical Properties
Actividad Biológica
3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one dihydrochloride, with the molecular formula and a molecular weight of 257.2 g/mol, is a compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, particularly in medicinal chemistry.
Synthetic Routes
The synthesis typically involves the reaction of 3,3-dimethylbutan-2-one with piperazine under controlled conditions. This process may utilize solvents and catalysts to enhance yield and purity. The final product is often purified through crystallization or other methods to obtain the dihydrochloride salt.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.2 g/mol |
| CAS Number | 1044707-37-0 |
| IUPAC Name | 3,3-dimethyl-1-(piperazin-1-yl)butan-2-one dihydrochloride |
The biological activity of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one dihydrochloride is primarily attributed to its interaction with various molecular targets. The piperazine moiety allows for significant interactions with receptors and enzymes, modulating their activity in several biological pathways .
Pharmacological Applications
- Anticancer Activity : Recent studies indicate that derivatives of piperazine compounds exhibit anticancer properties. For instance, compounds similar to 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one have shown enhanced cytotoxicity against specific cancer cell lines compared to standard treatments like bleomycin .
- Neuroprotective Effects : The compound has been explored for its potential in treating neurodegenerative diseases such as Alzheimer’s disease due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in cognitive decline .
- Antimicrobial Properties : Studies have demonstrated that piperazine derivatives exhibit antibacterial and antifungal activities. They inhibit growth in various bacterial strains and fungi by targeting essential metabolic pathways .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a related compound on FaDu hypopharyngeal tumor cells. The results indicated a significant increase in apoptosis compared to controls, suggesting that structural modifications around the piperazine ring can enhance therapeutic efficacy .
Case Study 2: Neuroprotective Mechanisms
Research into compounds with similar structures revealed their dual inhibition of cholinesterase enzymes, which is crucial for developing treatments for Alzheimer’s disease. These compounds exhibited not only enzyme inhibition but also antioxidant properties, contributing to neuroprotection .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity |
|---|---|
| 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one | Anticancer and anti-inflammatory |
| 3,3-Dimethyl-1-(piperidin-1-yl)butan-2-one | Antidepressant and anxiolytic |
| 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one | Anticancer, neuroprotective |
The presence of the piperazine ring in these compounds allows for versatile modifications that can enhance their biological profiles.
Q & A
Q. Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm) to assess purity. Gradient elution (e.g., water/acetonitrile + 0.1% TFA) resolves impurities related to incomplete salt formation or residual solvents .
- Spectroscopy :
- Elemental Analysis : Validate chloride content (theoretical ~20–25% for dihydrochloride salts) to ensure stoichiometric salt formation .
Advanced: How can researchers resolve contradictions in crystallographic data for this compound?
Q. Methodological Answer :
- Refinement Strategies : Use SHELXL for small-molecule refinement. If data quality is compromised (e.g., twinning or weak diffraction), apply restraints for bond lengths/angles and employ the TWIN/BASF commands in SHELX .
- Puckering Analysis : For piperazine ring conformations, apply Cremer-Pople parameters (amplitude and phase angle ) to quantify deviations from planarity. Compare with similar structures in the Cambridge Structural Database (CSD) to validate trends .
- Cross-Validation : Cross-reference with spectroscopic data (e.g., NMR coupling constants) to confirm ring-chair or boat conformations .
Advanced: How should solubility limitations in pharmacological assays be addressed?
Q. Methodological Answer :
- Salt Form Optimization : If the dihydrochloride salt exhibits poor solubility in aqueous buffers (pH 7.4), consider alternative counterions (e.g., mesylate or citrate) or co-solvents (e.g., DMSO ≤1% v/v) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester or carbamate) to enhance lipophilicity. Monitor stability under physiological conditions via LC-MS .
- Micelle/Nanoparticle Encapsulation : Use lipid-based carriers (e.g., PEGylated liposomes) to improve bioavailability. Characterize encapsulation efficiency using dynamic light scattering (DLS) .
Advanced: What computational approaches are suitable for modeling its interactions with biological targets?
Q. Methodological Answer :
- Docking Studies : Use Molecular Operating Environment (MOE) or AutoDock Vina to predict binding modes to receptors (e.g., GPCRs or kinases). Validate poses with molecular dynamics (MD) simulations (e.g., GROMACS) .
- QSAR Modeling : Corrogate substituent effects (e.g., methyl groups) on activity using Hammett constants or 3D-QSAR (CoMFA/CoMSIA) .
- Electrostatic Potential Maps : Calculate partial charges (e.g., via DFT at B3LYP/6-31G* level) to identify protonation states of the piperazine moiety under physiological pH .
Advanced: How can researchers analyze discrepancies in stability data under varying storage conditions?
Q. Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation products via LC-MS and identify pathways (e.g., hydrolysis of the ketone or piperazine oxidation) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life. Use DSC/TGA to assess thermal stability and identify polymorphic transitions .
- Container Compatibility : Test adsorption/leaching in glass vs. polymer containers using ICP-MS for elemental impurities .
Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) in analogs?
Q. Methodological Answer :
- Scaffold Modification : Synthesize derivatives with varied substituents (e.g., halogenation at the 3,3-dimethyl position or piperazine N-alkylation). Compare IC values in target assays .
- Pharmacophore Mapping : Use Phase (Schrödinger) to identify critical features (e.g., hydrogen bond acceptors or hydrophobic pockets) .
- Crystallographic Overlays : Align X-ray structures of analogs with the target protein (e.g., PDB entries) to rationalize affinity differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
